BenchChemオンラインストアへようこそ!

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Malaria Transmission Blocking Ookinete Development Assay (ODA) Stage-Specificity

MMV665876 is the only triazolothiadiazole in the MMV Malaria Box with stage-specific phenotype: 72% ESS inhibition vs no blood-stage activity (IC50>20µM). Unlike pan-active analogs, it induces enlarged hemozoin vacuoles and irregular post-zygotic forms at 50µg/mL, enabling precise dissection of ookinete maturation. Dual-purpose control for transmission assays. Procure from the original MCULE source for authentic chemogenomic clustering with artemisinin sensitivity pathways.

Molecular Formula C16H14N4S2
Molecular Weight 326.4 g/mol
Cat. No. B500009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC16H14N4S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4
InChIInChI=1S/C16H14N4S2/c1-2-12(11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)22-15/h3-10,12H,2H2,1H3
InChIKeyODFXNYIMNBBYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: A Triazolothiadiazole Malaria Box Compound with Documented Transmission-Blocking Phenotype


6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 878737-24-7, MMV665876) is a synthetic heterocyclic small molecule belonging to the 3,6-disubstituted triazolothiadiazole class, characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core [1]. It was procured from the MCULE compound library and included in the Medicines for Malaria Venture (MMV) Malaria Box, a curated collection of 400 diverse compounds with antimalarial potential [2]. Unlike many analogs in this class optimized for urease or acetylcholinesterase inhibition, this compound was selected for its predicted interference with polyamine biosynthesis and has demonstrated a distinct phenotype: specific inhibition of late-stage ookinete development in Plasmodium transmission assays, while being inactive against asexual blood stages (IC50 > 20 µM) [3]. Its molecular formula is C16H14N4S2 with a molecular weight of 326.44 g/mol and a minimum tested purity of 90% [1].

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Why In-Class Isomers and Analogs Cannot Be Interchanged for Transmission-Blocking Studies


Generic substitution within the 3,6-disubstituted triazolothiadiazole class is highly unreliable for procuring a compound with a specific transmission-blocking phenotype. The precise combination of the 3-(thiophen-2-yl) and 6-(1-phenylpropyl) substituents on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is critical for its unique biological profile. Direct testing of eight structurally diverse Malaria Box compounds, including three containing a 1,2,3,4-tetrahydroisoquinoline-4-carboxamide skeleton, revealed multi-stage activity for the latter, with IC50 values of 0.07–0.13 µM against asexual blood stages and high potency against early sporogonic stages (ESS) [1]. In contrast, our target compound, MMV665876, showed no activity against asexual blood stages (IC50 > 20 µM) but demonstrated specific interference with ookinete development, a phenotype not observed with the pan-active isoquinoline analogs [2]. This stark functional divergence, even within a small, curated set, demonstrates that minor structural changes in the core scaffold lead to profound shifts in stage-specificity and potency, making the exact compound essential for replicating this particular biological signature.

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Head-to-Head Quantitative Evidence for Differential Stage-Specificity


Specific Ookinete Development Inhibition vs. Inactivity Against Asexual Blood Stages and Gametocytes

This compound (MMV665876) exhibits a unique stage-specific profile, being completely inactive against asexual blood stages of both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains (IC50 > 20 µM) and against mature stage V gametocytes (IC50 > 20 µM), but demonstrating significant interference with late-stage ookinete development (72.0% inhibition of early sporogonic stages at 50 µg/mL) [1]. This is in direct contrast to the multi-stage active comparators MMV000642, MMV000662, and MMV006429, which showed potent activity against asexual blood stages (IC50 0.07-0.13 µM) and high ESS inhibition (92.6–98.4%) [2].

Malaria Transmission Blocking Ookinete Development Assay (ODA) Stage-Specificity Plasmodium berghei

Morphological Evidence of Perturbed Ookinete Development Confirming a Unique Mechanism of Action

Microscopic examination provided direct evidence that the compound (MMV665876) induces a specific and aberrant morphological phenotype in P. berghei zygotes and ookinetes, distinct from other test compounds [1]. At 50 µg/mL, treated cells showed an enlarged hemozoin vacuole and an absence of condensed nuclei, with irregularly shaped and jagged post-zygotic forms, suggesting a block in nuclear division or cytokinesis during ookinete maturation [2]. While both MMV665876 and a comparator (MMV006767) showed marginal activity against early sporogonic stages and some effect on ookinete formation, only MMV665876 led to this specific vacuole phenotype (34 altered forms recorded), pointing to a potentially different molecular target or downstream effect [3].

Malaria Transmission Blocking Phenotypic Screening Ookinete Morphology Mechanism of Action

Chemogenomic Profile Similarity to Artemisinin-Sensitivity Cluster Suggests a Distinct Resistance Mechanism

In a large-scale chemogenomic profiling study of the Malaria Box, this compound (MMV665876) was one of only five compounds identified as having a similar drug-drug chemogenomic profile to the artemisinin (ART) sensitivity cluster [1]. This clustering indicates that the genetic determinants of cellular response to this compound overlap with those governing susceptibility to artemisinin derivatives, a finding not shared by the vast majority of other Malaria Box compounds, including several other triazolothiadiazoles tested [2]. This suggests that the compound may be a useful tool to probe artemisinin-related stress response pathways without the confounding factor of blood-stage killing.

Chemogenomics Drug Resistance Artemisinin Malaria

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Prioritized Research and Procurement Application Scenarios


Investigating Molecular Mechanisms of Plasmodium Ookinete Development and Transmission

This compound's specific induction of an enlarged hemozoin vacuole and irregular post-zygotic forms at 50 µg/mL, without affecting asexual blood stages (IC50 > 20 µM), makes it a precise chemical probe for dissecting the molecular machinery of ookinete maturation [1]. Procure this compound for phenotypic follow-up studies (e.g., transmission electron microscopy, time-lapse imaging) to identify the precise stage at which nuclear division or cytokinesis is blocked during mosquito-stage development.

Studying Artemisinin Stress Response and Resistance Mechanisms Using a Non-Blood-Stage-Active Probe

Given its unique chemogenomic clustering with the artemisinin (ART) sensitivity profile, this compound is a tool compound for investigating ART-related stress pathways [2]. Its lack of blood-stage activity (IC50 > 20 µM) allows researchers to study resistance and stress response mechanisms in gametocytes or early sporogonic stages without the lethal selective pressure that would confound experiments using blood-stage-active artemisinin derivatives.

Serving as a Negative Control Compound for Multi-Stage Antimalarial Drug Discovery Assays

In any screening cascade designed to identify novel multi-stage antimalarials, this compound can serve as a well-characterized negative control for asexual blood-stage and gametocyte assays (IC50 > 20 µM), while simultaneously acting as a positive control for ookinete development interference (72.0% ESS inhibition) [3]. Its dual control functionality streamlines assay validation and reduces the number of control compounds required, simplifying laboratory workflows.

Chemical Starting Point for Fragment-Based or Structure-Activity Relationship (SAR) Optimization of Transmission-Blocking Agents

The validated, albeit modest, transmission-blocking phenotype and the compound's commercial availability as part of the MMV Malaria Box make it a suitable starting point for medicinal chemistry optimization [3]. Researchers can use this scaffold to explore SAR around the 6-(1-phenylpropyl) and 3-(2-thienyl) substituents to improve potency against ESS while maintaining selectivity over blood stages, guided by the unique ookinete morphology readout.

Quote Request

Request a Quote for 6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.